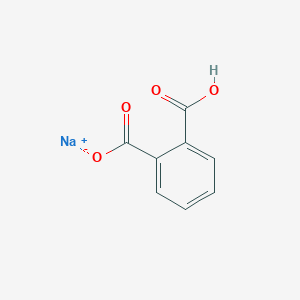

1,2-Benzenedicarboxylic acid, monosodium salt

説明

1,2-Benzenedicarboxylic acid, monosodium salt (CAS 877-24-7), also known as sodium hydrogen phthalate, is a sodium salt of phthalic acid. Its molecular formula is C₈H₅NaO₄, with a molecular weight of 188.11 g/mol. Structurally, it features one deprotonated carboxylic acid group (-COO⁻Na⁺) and one protonated carboxylic acid group (-COOH) on the benzene ring . This compound is widely utilized in analytical chemistry as a buffer solution due to its stable pH properties and high solubility in water.

Structure

3D Structure of Parent

特性

CAS番号 |

827-27-0 |

|---|---|

分子式 |

C8H6NaO4 |

分子量 |

189.12 g/mol |

IUPAC名 |

sodium;2-carboxybenzoate |

InChI |

InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |

InChIキー |

DFLCZDIXTAAMLZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+] |

異性体SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na] |

他のCAS番号 |

10197-71-4 827-27-0 |

ピクトグラム |

Irritant |

関連するCAS |

88-99-3 (Parent) |

同義語 |

disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |

製品の起源 |

United States |

作用機序

Target of Action

Sodium hydrogen phthalate, also known as sodium biphthalate or 1,2-Benzenedicarboxylic acid, monosodium salt, is primarily used as a buffer in biological research and as a primary standard for acid-base titrations.

Mode of Action

Sodium hydrogen phthalate acts as a weak acid and can donate a proton (H+) in solution, which is fundamental to its role as a buffer and titration standard. In the context of titrations, it reacts with bases like sodium hydroxide (NaOH) in a neutralization reaction. This interaction allows for the precise determination of the concentration of the base.

Pharmacokinetics

As a small, water-soluble molecule, it is likely to be well-absorbed and distributed throughout the body if ingested or administered.

Result of Action

The primary result of sodium hydrogen phthalate’s action is the maintenance of a stable pH in a solution, which is crucial for many biological and chemical processes. In the context of a titration, its reaction with a base allows for the precise determination of the base’s concentration.

Action Environment

The action of sodium hydrogen phthalate can be influenced by environmental factors such as temperature and the presence of other ions in solution. For example, its solubility and reactivity can change with temperature. Additionally, its effectiveness as a buffer can be influenced by the concentration of other ions in the solution.

生化学分析

Biochemical Properties

Sodium hydrogen phthalate is known to participate in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been reported that sodium hydrogen phthalate can be decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening.

Cellular Effects

The effects of sodium hydrogen phthalate on various types of cells and cellular processes are diverse. It has been reported that phthalates, a group of compounds that includes sodium hydrogen phthalate, can have significant impacts on cell viability and Nrf2 of HepG2. Furthermore, phthalates can dysregulate the levels and activity of the HPA axis at multiple levels.

Molecular Mechanism

The molecular mechanism of action of sodium hydrogen phthalate involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The mechanism is one of polar interactions between the polar centers of the phthalate molecule (the C=O functionality) and the positively charged areas of the vinyl chain, typically residing on the carbon atom of the carbon-chlorine bond.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium hydrogen phthalate can change over time. For instance, it has been observed that as the time of phthalate exposure increased, cell viability gradually decreased.

Dosage Effects in Animal Models

The effects of sodium hydrogen phthalate can vary with different dosages in animal models. For instance, phthalates exhibit low acute toxicity in animal models or humans with LD50 values being between or above 1–30 g/kg body weight.

Metabolic Pathways

Sodium hydrogen phthalate is involved in various metabolic pathways. For instance, the degradation pathway of DEHP, a compound similar to sodium hydrogen phthalate, was analyzed by GC-MS. DEHP was decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening.

Transport and Distribution

Sodium hydrogen phthalate is transported and distributed within cells and tissues. Sodium transporters play a crucial role in this process. They maintain a sodium gradient utilized by multiple sodium-dependent transport mechanisms to regulate various cellular functions.

生物活性

1,2-Benzenedicarboxylic acid, monosodium salt, commonly known as sodium hydrogen phthalate, is a dicarboxylic acid derivative widely used in various biological and chemical applications. This article presents a detailed examination of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic implications.

- Molecular Formula : CHONa

- Molecular Weight : 182.12 g/mol

- Structure : Comprises a benzene ring with two carboxyl groups (-COOH) at the 1 and 2 positions, with one of the carboxyl groups ionized as a sodium salt.

Sodium hydrogen phthalate functions primarily as a buffer in biological systems. Its ability to donate protons (H) makes it essential for maintaining pH stability in various biochemical reactions. This property is crucial in laboratory settings, particularly for titrations and enzyme assays where pH fluctuations can significantly affect outcomes.

Interaction with Biomolecules

Research indicates that sodium hydrogen phthalate interacts with various biomolecules, including enzymes and proteins. These interactions can influence enzymatic activity and cellular processes. For instance, studies have shown that it can modulate the activity of certain enzymes involved in metabolic pathways .

Cellular Effects

The compound has been observed to affect cell viability and proliferation. Notably, it can induce oxidative stress in cell cultures, leading to alterations in gene expression and cellular function. In HepG2 cells (a human liver cancer cell line), sodium hydrogen phthalate has been shown to inhibit cell growth by affecting the Nrf2 pathway, which is crucial for cellular defense against oxidative damage .

Antioxidant Activity

A study investigated the antioxidant properties of sodium hydrogen phthalate using various assays. The results indicated that it possesses significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress in biological systems .

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH Scavenging Activity | 150 ± 5 |

| β-Carotene-Linoleic Bleaching | 200 ± 10 |

Cytotoxicity Studies

In vitro cytotoxicity assessments have demonstrated that sodium hydrogen phthalate exhibits varying degrees of toxicity depending on concentration and exposure duration. For example, at higher concentrations (≥100 μg/mL), significant cytotoxic effects were observed in human-derived cell lines .

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Potential Therapeutic Applications

Given its biochemical properties and interactions with cellular mechanisms, sodium hydrogen phthalate may have potential therapeutic applications:

- Antioxidant Therapy : Its antioxidant capabilities suggest it could be beneficial in conditions characterized by oxidative stress.

- Buffering Agent : Its role as a buffering agent is crucial in pharmaceutical formulations where pH control is necessary.

- Research Applications : Used extensively as a primary standard in acid-base titrations due to its stability and predictable behavior in solution.

科学的研究の応用

Analytical Chemistry

Sodium hydrogen phthalate is widely utilized as a primary standard for acid-base titrations due to its stable and well-defined acidic properties. Its role as a buffer in biological and chemical experiments is significant because it helps maintain a stable pH in solutions, which is crucial for many biochemical reactions.

In biological research, sodium hydrogen phthalate serves as a buffer to maintain pH levels during enzymatic reactions and other biological assays. Its weak acidic nature allows it to donate protons (H⁺) in solution, which is essential for stabilizing the environment in which biological processes occur.

Case Study: Buffering Capacity in Enzymatic Reactions

A study demonstrated that sodium hydrogen phthalate effectively maintains pH stability during enzyme-catalyzed reactions, enhancing the accuracy of experimental results. The buffering action was particularly crucial when studying enzyme kinetics under varying temperature conditions.

Environmental Applications

The hydrolysis of phthalic anhydride into 1,2-benzenedicarboxylic acid highlights its relevance in environmental chemistry. This transformation occurs rapidly under natural conditions, making sodium hydrogen phthalate an important compound for assessing the environmental impact of phthalates .

Table 2: Environmental Impact Assessment of Sodium Hydrogen Phthalate

Industrial Applications

Sodium hydrogen phthalate is also utilized in various industrial applications, particularly as a plasticizer and stabilizer in polymer formulations. Its properties help enhance the flexibility and durability of plastics used in consumer products.

Case Study: Use in Plasticizers

In the automotive industry, sodium hydrogen phthalate derivatives are incorporated into coatings and sealants to improve their performance characteristics. These applications leverage its chemical stability and compatibility with various polymer matrices .

類似化合物との比較

Physicochemical Properties

- Monosodium Salt: Exhibits higher water solubility compared to esters (e.g., diisooctyl ester) due to ionic character. Its buffering capacity (pKa ~5.4) makes it suitable for pH-sensitive applications .

- Esters : Hydrophobic esters like diisooctyl and dibutyl derivatives are prevalent in plant extracts (e.g., Lagotis brachystachy, Guava) and microbial metabolites, often acting as plasticizers or signaling molecules .

Critical Analysis of Divergent Findings

- Diisooctyl Ester: While reports its role in suppressing Proteobacteria in soil, notes its structural incompatibility with chitin interaction, suggesting context-dependent ecological impacts.

準備方法

Synthesis via Direct Neutralization of Phthalic Acid

The most straightforward method involves neutralizing phthalic acid with sodium hydroxide (NaOH) in a controlled 1:1 molar ratio. Phthalic acid, a diprotic acid, undergoes stepwise deprotonation:

Key Steps and Optimization

-

Reactant Purity : High-purity phthalic acid (≥99%) and NaOH pellets are essential to avoid byproducts .

-

Solvent Selection : Reactions are typically conducted in deionized water to enhance solubility and reaction homogeneity .

-

Temperature Control : Mild heating (60–90°C) accelerates the reaction while preventing over-neutralization to the disodium salt .

-

pH Monitoring : Maintaining a pH of 4.2–4.5 ensures selective monodeprotonation, verified by titration .

Industrial Adaptation

A scaled-up process described in CN104072371A for dimethyl phthalate synthesis includes a neutralization step with alkaline solutions. By substituting potassium hydroxide (KOH) with NaOH and adjusting stoichiometry, this method can be adapted to produce the monosodium salt . For instance, reacting 1 mole of phthalic anhydride with 1 mole of NaOH in water yields the monosodium derivative after crystallization .

Preparation Through Carboxylation Reactions Using Carbonate Salts

Patent US10160740B2 outlines a carboxylation strategy utilizing carbonate salts (e.g., NaCO) under high-temperature and high-pressure conditions . While the patent focuses on cesium and potassium carboxylates, substituting sodium carbonate enables monosodium salt formation:

Reaction Parameters

-

Pressure : 10–100 atm to maintain CO in the reactive phase .

-

Molten Salt Media : Adding sodium carboxylates (e.g., sodium acetate) lowers the melting point of the reaction mixture, enhancing kinetics .

Advantages and Limitations

This method achieves high yields (≥85%) but requires specialized equipment for high-pressure operations . The use of molten salts also introduces challenges in product separation, necessitating post-reaction water washing and recrystallization .

Controlled Stoichiometric Reactions with Phthalic Anhydride

Phthalic anhydride serves as a versatile precursor due to its high reactivity. Hydrolysis followed by partial neutralization provides a scalable route:

Process Details

-

Hydrolysis : Conducted in boiling water to ensure complete conversion of the anhydride to phthalic acid .

-

Neutralization : Adding NaOH incrementally while monitoring acidity prevents disodium salt formation. The reaction typically achieves 90–95% conversion within 4–6 hours .

Case Study

CN101462949B demonstrates the preparation of potassium hydrogen phthalate by reacting phthalic anhydride with KOH . Adapting this method with NaOH at a 1:1 molar ratio and optimizing crystallization conditions (e.g., cooling to 5°C) yields the monosodium salt with >98% purity .

Industrial-Scale Production and Purification Techniques

Crystallization and Drying

-

Solvent Systems : Ethanol-water mixtures (3:1 v/v) are ideal for recrystallization, reducing solubility of the monosodium salt at lower temperatures .

-

Activated Carbon Treatment : Decolorization with 2–5% activated carbon removes impurities, yielding a white crystalline product .

-

Drying Protocols : Oven drying at 100–110°C for 8–9 hours ensures minimal residual moisture (<0.1%) .

Quality Control

-

Titrimetric Analysis : Confirms neutralization extent via acid-base titration .

-

Spectroscopic Methods : FT-IR and NMR verify the absence of disodium salt or unreacted phthalic acid .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Temperature (°C) | Pressure (atm) | Scalability |

|---|---|---|---|---|---|

| Direct Neutralization | 85–90 | 95–98 | 60–90 | 1 | High |

| Carboxylation with NaCO | 80–85 | 90–95 | 250–300 | 10–100 | Moderate |

| Phthalic Anhydride Route | 90–95 | 98–99 | 100–150 | 1 | High |

Key Observations

Q & A

Basic Synthesis and Characterization

Q: What are the standard methodologies for synthesizing 1,2-benzenedicarboxylic acid monosodium salt, and how can purity be validated? A: The monosodium salt is typically synthesized via partial neutralization of phthalic acid (1,2-benzenedicarboxylic acid) with a stoichiometric amount of sodium hydroxide. Key steps include:

- Titration control : Precise molar ratios (e.g., 1:1 acid-to-base) ensure partial neutralization .

- Crystallization : Slow evaporation or anti-solvent methods yield high-purity crystals.

- Purity validation :

Structural Elucidation Challenges

Q: How can researchers resolve contradictions in spectral data (e.g., NMR, XRD) for this compound? A: Contradictions often arise from hydration states or polymorphic forms. Methodological solutions include:

- Variable-temperature NMR : Identifies dynamic proton exchange in hydrated forms .

- Single-crystal XRD : Resolves polymorphic differences (e.g., co-crystallized solvents) .

- Synchrotron PXRD : Detects minor crystalline phases in bulk samples .

Table 1: Common Characterization Techniques

| Technique | Application | Reference |

|---|---|---|

| FT-IR | Carboxylate/COOH group identification | |

| XRD | Polymorph differentiation | |

| ICP-MS | Sodium quantification |

Advanced Experimental Design

Q: How should factorial design be applied to optimize synthesis conditions (e.g., pH, temperature)? A: A 2³ factorial design evaluates three variables (pH, temperature, stirring rate) at two levels:

- Variables : pH (4.5 vs. 6.0), temperature (25°C vs. 50°C), stirring (200 vs. 600 rpm).

- Response metrics : Yield, crystallinity, particle size.

- Statistical analysis : ANOVA identifies significant factors (e.g., pH dominates yield variance) .

Environmental Fate and Degradation

Q: What methodologies assess the environmental persistence of this compound in aqueous systems? A: EPA guidelines for phthalate analogs apply:

- Hydrolysis studies : Monitor degradation at pH 4–9 (25–50°C) via LC-MS .

- Photolysis : UV-Vis irradiation with ROS scavengers (e.g., NaN₃ for singlet oxygen) .

- Microbial degradation : OECD 301F test with activated sludge .

Table 2: Key Degradation Pathways

| Pathway | Conditions | Analytical Tools |

|---|---|---|

| Hydrolysis | Alkaline pH, 50°C | LC-MS, pH monitoring |

| Photolysis | UV-C light, ROS scavengers | GC-MS, ESR spectroscopy |

Data Contradictions in Solubility Studies

Q: How can conflicting solubility data in water and organic solvents be reconciled? A: Discrepancies stem from:

- Ionic strength effects : Use standardized buffers (e.g., 0.1 M NaCl) .

- Temperature control : Isothermal shakers (±0.1°C) minimize variability .

- Validation : Cross-reference with EPA phthalate ester databases for consistency .

Stability Under Storage Conditions

Q: What protocols ensure long-term stability of the monosodium salt in research settings? A: Stability studies should include:

- Accelerated aging : 40°C/75% RH for 6 months, with periodic XRD/FT-IR checks .

- Light exposure : ICH Q1B guidelines for photostability .

- Packaging : Desiccant-added amber vials to prevent hygroscopic degradation .

Mechanistic Studies in Catalysis

Q: How can the compound’s role in catalysis (e.g., as a ligand) be mechanistically validated? A: Advanced approaches include:

- DFT calculations : Model carboxylate-metal interactions (e.g., Na⁺ coordination) .

- EXAFS : Probe local sodium environment in catalytic complexes .

- Kinetic isotope effects : Differentiate proton-transfer mechanisms .

Contamination in Analytical Workflows

Q: How to mitigate interference from residual phthalic acid in HPLC/GC analyses? A: Strategies involve:

- Derivatization : Trimethylsilylation for GC separation of acid/salt forms .

- Ion-pair chromatography : Use tetrabutylammonium acetate to resolve ionic species .

- Blank controls : Pre-wash columns with EDTA to remove metal contaminants .

Advanced Applications in Material Science

Q: What methods evaluate its use in metal-organic frameworks (MOFs)? A: Focus on:

- Ligand substitution : Compare with terephthalate analogs via BET surface area analysis .

- Thermogravimetry (TGA) : Assess thermal stability of Na⁺-based MOFs .

- CO₂ adsorption : Volumetric gas sorption at 273 K .

Regulatory Compliance in Academic Research

Q: How to align synthetic protocols with EPA/OSHA standards for lab safety? A: Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。